N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(4-Methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with two ketone groups at positions 2 and 4, a phenethyl group at position 3, and a 4-methoxyphenyl carboxamide moiety at position 6. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The methoxy group on the phenyl ring enhances solubility and modulates electronic effects, while the phenethyl chain may influence steric interactions with biological targets.
Properties
CAS No. |
892292-13-6 |
|---|---|
Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.449 |
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
WJTAHHSTOPURSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes like apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The tetrahydroquinazoline-dione core distinguishes this compound from other heterocycles, such as triazoles (e.g., 1,2,4-triazole-3-thiones in ) and formamidines (e.g., N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine in ). In contrast, triazoles rely on sulfur and nitrogen atoms for coordination, as seen in compounds [7–9] from , where tautomeric forms (thione vs. thiol) influence reactivity .
Substituent Effects on the Quinazoline Core
Position 3 Substituents :
- The phenethyl group in the target compound provides flexibility and hydrophobic interactions. Comparatively, N-(2-chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide () features a chlorobenzyl group at position 1 and a nitrobenzyl group at position 3. These electron-withdrawing substituents may reduce solubility but enhance binding affinity in polar environments .
Position 7 Carboxamide Variations :
- The 4-methoxyphenyl carboxamide in the target compound contrasts with the 4-fluoro or 4-chloro substituents seen in ’s quinazolin-4-amine derivatives (e.g., N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine, 3c). The methoxy group’s electron-donating nature improves solubility and may reduce metabolic degradation compared to halogenated analogs .
Data Tables
Table 1: Structural Comparison of Key Quinazoline Derivatives
Table 2: Spectral Signatures of Key Functional Groups
Key Research Findings and Implications
Substituent Effects : The 4-methoxyphenyl group enhances solubility and metabolic stability compared to halogenated analogs, as seen in ’s bromo- and fluoro-substituted derivatives .
Synthetic Feasibility : While direct synthetic data for the target compound is lacking, and provide frameworks for heterocyclic functionalization, such as sodium hydroxide-mediated cyclization () and formamidine intermediates () .
Biological Activity
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, characterized by its complex structure and a variety of biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, anti-cancer properties, and anti-inflammatory effects, supported by relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a carboxamide functional group and methoxy and phenethyl substituents. Its molecular formula is , and it has an approximate molecular weight of 445.5 g/mol. The presence of multiple functional groups suggests potential versatility in chemical reactivity and biological activity .
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been identified as an inhibitor of various enzymes involved in metabolic pathways. The mechanism of action typically involves the binding of the compound to the active site of the enzyme, leading to a decrease in its catalytic activity.
Table 1: Enzyme Inhibition Profiles
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Competitive Inhibition | |
| Protein Kinase | Non-competitive | |
| Topoisomerase | Mixed-type |
2. Anti-Cancer Properties
This compound has been investigated for its potential anti-cancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
3. Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation.
Table 2: Anti-inflammatory Activity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The structural features allow for diverse interactions with proteins involved in critical signaling pathways associated with cancer progression and inflammation.
Q & A
Basic: What are the optimized synthetic routes for this quinazoline derivative, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with the formation of the tetrahydroquinazoline core. A common approach includes:
- Step 1: Cyclocondensation of anthranilic acid derivatives with phenethyl isocyanate to form the 1,2,3,4-tetrahydroquinazoline scaffold.
- Step 2: Introduction of the 4-methoxyphenylcarboxamide group via nucleophilic acyl substitution under basic conditions (e.g., using DIPEA in DMF).
- Step 3: Oxidation of the dihydroquinazoline to the dioxo form using MnO₂ or DDQ .
Yield Optimization:
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employ catalytic Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Monitor reaction progress via HPLC to isolate intermediates and minimize side products .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR (¹H/¹³C): Confirm regiochemistry of the phenethyl and methoxyphenyl substituents. Key signals include the methoxy proton (~δ 3.8 ppm) and carbonyl carbons (~δ 165–175 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for analogous quinazoline derivatives .
- HPLC-PDA: Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .
Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. To resolve these:
- Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability via HPLC-ELSD .
- Evaluate Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts .
- Dose-Response Reproducibility: Validate IC₅₀ values across ≥3 independent experiments using nonlinear regression models (e.g., GraphPad Prism) .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the quinazoline dioxo groups .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residue interactions (e.g., Lys721 in EGFR) .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Basic: What purification techniques are most effective for isolating high-purity batches?
Methodological Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) to separate regioisomers.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to yield needle-shaped crystals suitable for XRD .
- Prep-HPLC: Employ a chiral column (e.g., Chiralpak IA) for enantiopure batches if stereocenters are present .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
Methodological Answer:
- Dosing: Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
- Bioanalysis: Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Use deuterated analogs as internal standards.
- Parameter Calculation: Compute AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin). Address low oral bioavailability (<20%) via nanoparticle formulation .
Basic: What are the key stability-indicating parameters for long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Monitoring: Perform forced degradation studies (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and track degradation via UPLC-QTOF .
- Acceptance Criteria: ≤5% degradation over 24 months under ICH Q1A(R2) guidelines .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Replace the phenethyl group with fluorinated analogs to enhance metabolic stability (e.g., 4-fluorophenethyl) .
- Substituent Screening: Synthesize analogs with varying methoxy positions (para vs. meta) and assess kinase inhibition (e.g., IC₅₀ shifts from 50 nM to >1 µM) .
- Prodrug Strategies: Introduce ester moieties to the carboxamide group to improve solubility (e.g., tert-butyl ester) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
